2,3,3-Triiodoallyl-p-toluenesulfonate
Description
2,3,3-Triiodoallyl-p-toluenesulfonate is a halogenated sulfonate ester characterized by a p-toluenesulfonyl (tosyl) group attached to a triiodo-substituted allyl moiety. The presence of three iodine atoms likely enhances its electrophilicity and steric bulk, influencing reactivity and stability compared to non-halogenated sulfonates .
Properties
Molecular Formula |
C10H9I3O3S |
|---|---|
Molecular Weight |
589.96 g/mol |
IUPAC Name |
2,3,3-triiodoprop-2-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H9I3O3S/c1-7-2-4-8(5-3-7)17(14,15)16-6-9(11)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
KCWKLIOQGJTMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=C(I)I)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Physical Properties of Selected Sulfonates
*Estimated based on structural analogs.
Key Observations:
- Halogenation Impact: The triiodo substitution in the target compound distinguishes it from non-halogenated analogs like 2-methylbutyl p-toluenesulfonate.
- Solubility : Unlike water-soluble surfactants (e.g., Hexadecyltrimethylammonium-p-toluenesulfonate), the triiodoallyl variant is likely soluble in organic solvents due to its hydrophobic iodine atoms .
- Thermal Stability : The melting point of Propionylcholine p-toluenesulfonate (120°C) suggests moderate thermal stability, whereas the triiodo compound’s stability may vary due to iodine’s labile nature .
Key Observations:
- Toxicity : Hexadecyltrimethylammonium-p-toluenesulfonate exhibits moderate toxicity (LD₅₀ 675 mg/kg), while the triiodo compound’s toxicity remains unstudied but may be higher due to iodine content .
- Enzyme Interactions : Sulfonates with smaller substituents (e.g., 2-methylbutyl) show higher enzyme compatibility in desulfurization studies, whereas bulky groups like triiodoallyl likely impede enzyme binding .
Q & A
Q. What are the recommended synthetic routes for preparing 2,3,3-Triiodoallyl-p-toluenesulfonate, and how can purity be optimized?
The synthesis typically involves the reaction of p-toluenesulfonyl chloride derivatives with triiodoallyl precursors. Key steps include:
- Purification of p-toluenesulfonyl chloride : To avoid byproducts like p-toluenesulfonic acid, wash the reagent with 5% aqueous sodium hydroxide, dry with magnesium sulfate, and distill under reduced pressure (b.p. 146°C at 15 mm Hg) .
- Controlling reaction conditions : Maintain temperatures below 40°C to prevent decomposition of iodine-containing intermediates. Use inert atmospheres (e.g., nitrogen) to avoid oxidation .
- Purity validation : Confirm via NMR (¹H, ¹³C) and FT-IR spectroscopy, focusing on sulfonate S=O stretches (~1360 cm⁻¹) and absence of residual tosyl chloride peaks .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve iodine-heavy structures. Ensure high-resolution data (<1.0 Å) to minimize thermal motion artifacts .
- Mass spectrometry (HRMS) : Employ ESI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with triiodo groups .
- Thermogravimetric analysis (TGA) : Assess thermal stability, as iodine substituents may decompose above 200°C .
Q. How should researchers handle hygroscopicity and storage challenges for this compound?
- Storage : Keep in amber vials under nitrogen at -20°C to prevent hydrolysis of the sulfonate group. Desiccants like phosphorus pentoxide are recommended .
- Handling : Use gloveboxes with <5% humidity for weighing. Pre-dry solvents (e.g., molecular sieves for THF) to minimize water ingress .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for iodinated sulfonate derivatives?
Q. What experimental design strategies minimize byproduct formation during iodination of allyl-p-toluenesulfonates?
- Iodine source optimization : Replace I₂ with N-iodosuccinimide (NIS) to reduce polyiodination. Monitor stoichiometry (1:3 molar ratio for triiodo products) .
- Solvent selection : Use dichloromethane (DCM) over DMF to avoid sulfonate group solvolysis. Confirm via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
- Quenching protocols : Add sodium thiosulfate post-reaction to scavenge unreacted iodine, followed by extraction with ethyl acetate to isolate the product .
Q. How can computational methods enhance the understanding of this compound’s reactivity?
- DFT studies : Model the electrophilic iodination mechanism using Gaussian or ORCA. Focus on allyl group orbital interactions with iodine electrophiles .
- Molecular docking : Screen for potential biological activity by simulating sulfonate group interactions with protein targets (e.g., thyroid hormone receptors) .
Q. What safety protocols are essential when working with triiodoallyl derivatives?
- Toxicological risks : Iodine vapor and sulfonic acid byproducts are respiratory irritants. Use fume hoods with HEPA filters and monitor air quality .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Iodine-containing waste requires segregation for halogen-specific treatment .
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